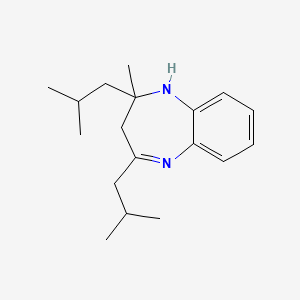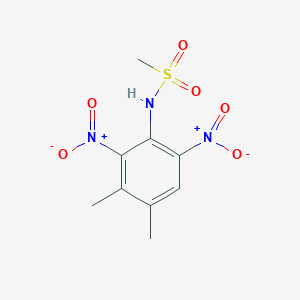
Tafluprost ITS-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tafluprost ITS-1 is a fluorinated analog of prostaglandin F2-alpha, primarily used in the treatment of open-angle glaucoma and ocular hypertension. It is a prostaglandin analog that works by reducing intraocular pressure, thereby preventing the progression of glaucoma and managing ocular hypertension .
Méthodes De Préparation
The preparation of Tafluprost involves several key steps:
DIBAL-H Reduction: The initial compound undergoes reduction using Diisobutylaluminum Hydride (DIBAL-H).
Wittig Reaction: This reaction is used to form the desired carbon-carbon double bonds.
Esterification: The final step involves esterification to produce Tafluprost as a colorless to light yellow viscous oily liquid with high purity.
Analyse Des Réactions Chimiques
Tafluprost undergoes several types of chemical reactions:
Oxidation: Tafluprost can be oxidized to form various metabolites.
Reduction: The compound can be reduced to its active form, Tafluprost acid.
Substitution: Tafluprost can undergo substitution reactions, particularly involving its fluorine atoms.
Ester Hydrolysis: Tafluprost is rapidly hydrolyzed by corneal esterases to form its biologically active acid metabolite.
Common reagents used in these reactions include DIBAL-H for reduction, Wittig reagents for carbon-carbon bond formation, and various esterification agents. Major products formed from these reactions include Tafluprost acid and its metabolites .
Applications De Recherche Scientifique
Tafluprost has several scientific research applications:
Mécanisme D'action
Tafluprost exerts its effects by acting as a selective agonist at the prostaglandin F receptor. This increases the outflow of aqueous humor from the eyes, thereby reducing intraocular pressure. The main molecular target is the prostaglandin F receptor, and the primary pathway involved is the uveoscleral outflow pathway .
Comparaison Avec Des Composés Similaires
Tafluprost is compared with other prostaglandin analogs such as latanoprost, travoprost, and bimatoprost. While all these compounds work by reducing intraocular pressure, Tafluprost is unique due to its fluorinated structure, which provides a higher affinity for the prostaglandin F receptor and potentially fewer side effects .
Similar Compounds
Latanoprost: Another prostaglandin analog used for glaucoma treatment.
Travoprost: Similar to Tafluprost, used to reduce intraocular pressure.
Bimatoprost: A prostaglandin analog with a slightly different structure but similar function.
Propriétés
IUPAC Name |
[4-(3,3-difluoro-4-phenoxybut-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2O5/c25-24(26,15-29-17-9-5-2-6-10-17)12-11-18-19-13-22(27)30-21(19)14-20(18)31-23(28)16-7-3-1-4-8-16/h1-12,18-21H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAZCXXMVLTEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(COC4=CC=CC=C4)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B15157775.png)
![tert-butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate](/img/structure/B15157785.png)





![5-[(2-Hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15157823.png)

![4-[3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B15157837.png)


![Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate](/img/structure/B15157855.png)

